3-Nitropropanal

概要

説明

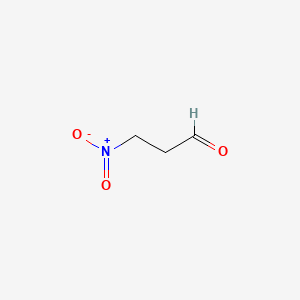

3-Nitropropanal is an organic compound with the chemical formula C3H5NO3 It is a nitro compound, characterized by the presence of a nitro group (-NO2) attached to a propanal backbone

準備方法

Synthetic Routes and Reaction Conditions: 3-Nitropropanal can be synthesized through the 1,4-addition of nitrite ions to acrolein. The procedure involves the following steps :

- A solution of sodium nitrite in water and tetrahydrofuran is prepared.

- Acrolein is added to the solution at 0°C, followed by the addition of acetic acid over 30-45 minutes.

- The reaction mixture is stirred at 0°C for an additional 3 hours.

- The mixture is then neutralized with sodium bicarbonate and extracted with ethyl acetate.

- The organic layers are combined, washed with brine, dried, and concentrated to yield this compound.

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure safety and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the process.

化学反応の分析

Types of Reactions: 3-Nitropropanal undergoes various chemical reactions, including:

Reduction: It can be reduced to 3-nitropropanol using sodium borohydride in methanol at -20°C.

Oxidation: It can be oxidized to 3-nitropropanoic acid under specific conditions.

Substitution: The nitro group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Reduction: Sodium borohydride in methanol.

Oxidation: Various oxidizing agents such as potassium permanganate.

Substitution: Nucleophiles like amines or thiols.

Major Products Formed:

Reduction: 3-Nitropropanol.

Oxidation: 3-Nitropropanoic acid.

Substitution: Corresponding substituted products depending on the nucleophile used.

科学的研究の応用

Organic Synthesis

3-Nitropropanal serves as an intermediate in organic synthesis, facilitating the preparation of various compounds, including pharmaceuticals and agrochemicals. Its functional groups allow it to participate in nucleophilic addition reactions, making it valuable for creating more complex molecules.

Biochemical Studies

The compound is studied for its effects on cellular metabolism due to its role as a potent inhibitor of succinate dehydrogenase (SDH). This enzyme is crucial in the citric acid cycle and mitochondrial respiratory chain, and its inhibition leads to significant metabolic disruptions.

- Mechanism of Action : this compound inhibits SDH, resulting in decreased ATP production and increased oxidative stress within cells. This mechanism is critical for understanding neurodegenerative diseases where energy metabolism is disrupted.

Neurotoxicity Research

Research has highlighted the neurotoxic effects of 3-nitropropionic acid (a metabolite of 3-nitropropanol), which has been linked to conditions such as Huntington's disease. Studies show that exposure leads to neuronal death and motor impairments due to energy depletion and oxidative damage.

- Case Study : A study on a child with suspected mitochondrial disease revealed metabolic disturbances linked to 3-nitropropionic acid intoxication, illustrating the compound's relevance in neurotoxicity research .

Fuel Additive

In industrial settings, this compound is explored as a fuel additive aimed at enhancing combustion efficiency. Its properties may improve the performance of fuels by optimizing combustion processes.

Comparison with Related Compounds

| Compound | Structure | Key Applications |

|---|---|---|

| 3-Nitropropionic Acid | CHNO | Neurotoxicity studies; SDH inhibition |

| 3-Nitropropanol | CHNO | Organic synthesis; intermediate in reactions |

| 2-Nitroethanol | CHNO | Solvent; chemical intermediate |

作用機序

The mechanism of action of 3-nitropropanal involves its reactivity due to the presence of the nitro group. It can undergo nucleophilic attack, leading to the formation of various products. In biological systems, it can inhibit enzymes by forming covalent bonds with active site residues, disrupting normal cellular functions .

類似化合物との比較

3-Nitropropanoic acid: Similar in structure but differs in its carboxylic acid group.

3-Nitropropanol: The reduced form of 3-nitropropanal.

Isoxazolin-5-one derivatives: Share structural similarities and reactivity patterns.

Uniqueness: this compound is unique due to its aldehyde functional group, which imparts distinct reactivity compared to its analogs. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

生物活性

3-Nitropropanal (3-NPA) is a compound that has garnered attention in scientific research due to its significant biological activities, particularly its neurotoxic effects and role in mitochondrial dysfunction. This article aims to provide a comprehensive overview of the biological activity of 3-NPA, including its mechanisms of action, case studies, and relevant research findings.

This compound is primarily known as a metabolite of 3-nitropropionic acid (3-NPA), which acts as an irreversible inhibitor of succinate dehydrogenase (SDH), an essential enzyme in the mitochondrial respiratory chain. The inhibition of SDH leads to impaired oxidative phosphorylation, resulting in decreased ATP production and increased production of reactive oxygen species (ROS), contributing to oxidative stress and neuronal damage .

Key Mechanisms:

- Inhibition of Succinate Dehydrogenase : 3-NPA binds to SDH, disrupting the electron transport chain and leading to energy depletion in neurons .

- Excitotoxicity : The compound increases glutamate sensitivity in neurons, which can result in excitotoxic cell death .

- Induction of Apoptosis : Studies indicate that 3-NPA may trigger apoptotic pathways through the activation of caspases and mitochondrial factors like cytochrome c .

Biological Effects

The biological effects of 3-NPA have been extensively studied, particularly concerning its neurotoxic properties, which are relevant to neurodegenerative diseases such as Huntington's disease (HD).

Neurotoxicity

- Animal Models : Chronic administration of 3-NPA in animal models mimics symptoms of HD, including motor deficits and cognitive impairments. For instance, rats treated with 10 mg/kg/day for several weeks exhibited significant striatal neuron degeneration .

- Cellular Changes : Morphological studies reveal gross swelling of cells and mitochondria, alongside organellar debris accumulation within the cytoplasm following exposure to high concentrations (≥4.2 mM) of 3-NPA .

Case Studies

- Human Intoxication Case : A notable case study involved a Norwegian boy who exhibited severe symptoms following 3-NPA exposure. Metabolomic analysis revealed alterations in various metabolites associated with oxidative stress and energy metabolism disturbances. The study highlighted the importance of considering 3-NPA intoxication in clinical diagnostics for neurotoxicity .

- Behavioral Studies : Research on non-human primates demonstrated that chronic exposure to 3-NPA resulted in dystonia and choreiform movements similar to those seen in HD patients. This model has been instrumental in understanding the pathophysiology of HD and testing potential therapeutic agents .

Summary Table of Biological Activities

特性

IUPAC Name |

3-nitropropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO3/c5-3-1-2-4(6)7/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDNMMFBOBJVNPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00207350 | |

| Record name | Propanal, 3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00207350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58657-26-4 | |

| Record name | Propanal, 3-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058657264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanal, 3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00207350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。